Boc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Drug metabolism Bioactivation Cytochrome P450

Boc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid (CAS 1260606-82-3) is a chiral, orthogonally protected β²-amino acid derivative bearing a Boc (tert-butoxycarbonyl) protecting group on the β-amino nitrogen and a 2,3-difluorobenzyl substituent at the C2 position with defined (R) stereochemistry. Its molecular formula is C₁₅H₁₉F₂NO₄, with a molecular weight of 315.31 g/mol and a standard commercial purity specification of 98% accompanied by batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Cat. No. B13977952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O
InChIInChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
InChIKeySYBNWACGAPAHGD-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-Amino-2-(2,3-difluorobenzyl)propanoic Acid: Chiral β-Amino Acid Building Block — Procurement-Relevant Identity, Purity & Key Physicochemical Profile


Boc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid (CAS 1260606-82-3) is a chiral, orthogonally protected β²-amino acid derivative bearing a Boc (tert-butoxycarbonyl) protecting group on the β-amino nitrogen and a 2,3-difluorobenzyl substituent at the C2 position with defined (R) stereochemistry. Its molecular formula is C₁₅H₁₉F₂NO₄, with a molecular weight of 315.31 g/mol and a standard commercial purity specification of 98% accompanied by batch-specific QC documentation including NMR, HPLC, and GC . Computed physicochemical descriptors include a consensus LogP of 2.73, topological polar surface area (TPSA) of 75.63 Ų, three hydrogen-bond acceptors, two hydrogen-bond donors, and five rotatable bonds . The compound is supplied as a research-use-only synthetic intermediate, primarily serving as a chiral building block for peptide, peptidomimetic, and medicinal chemistry applications where the 2,3-difluorobenzyl motif confers distinct electronic and steric properties relative to non-fluorinated or regioisomeric analogs.

Why Boc-(R)-3-Amino-2-(2,3-difluorobenzyl)propanoic Acid Cannot Be Interchanged with Its Closest Analogs — The Case for Specification-Driven Procurement


Superficially, all Boc-protected β²-amino acid building blocks with a difluorobenzyl substituent share identical molecular formulas (C₁₅H₁₉F₂NO₄), identical molecular weights (315.31 g/mol), and identical computed global descriptors (LogP 2.73, TPSA 75.63) regardless of fluorine substitution pattern or stereochemistry . However, this apparent equivalence collapses under experimental scrutiny. The fluorine substitution pattern dictates the molecule's electronic distribution, metabolic fate, and molecular recognition by biological targets—while the defined (R) stereochemistry at C2 is determinative for diastereoselective outcomes in peptide coupling and chiral recognition in target binding pockets [1]. Substituting the 2,3-difluoro regioisomer with the 2,4-difluoro variant introduces a para-fluorine that is mechanistically susceptible to cytochrome P450-mediated oxidative ipso-substitution, generating a resonance-stabilized quinone methide metabolite and subsequent glutathione adduct—a bioactivation liability absent in the 2,3-difluoro substitution pattern [2]. Conversely, using the non-fluorinated benzyl analog forfeits the enhanced lipophilicity (ΔLogP +0.074) and altered electronic character that fluorine substitution imparts for membrane permeability and target engagement. These are not interchangeable commodities; they are chemically distinct entities whose substitution pattern and absolute configuration carry direct consequences for downstream synthetic outcomes and biological readouts.

Quantitative Differentiation Evidence for Boc-(R)-3-Amino-2-(2,3-difluorobenzyl)propanoic Acid — Comparator-Backed Procurement Decision Data


Metabolic Liability Avoidance: 2,3-Difluorobenzyl vs. 2,4-Difluorobenzyl — The Oxidative ipso-Substitution Vulnerability

The 2,4-difluorobenzyl moiety is mechanistically susceptible to NADPH-dependent, CYP3A4-catalyzed oxidative ipso-substitution at the para-fluorine position, generating a stable, resonance-conjugated quinone methide metabolite that subsequently forms a glutathione (GSH) adduct—a well-characterized bioactivation pathway indicative of potential idiosyncratic toxicity risk. This was demonstrated in human liver microsome (HLM) incubations with compound 1 [2-(6-(4-(4-(2,4-difluorobenzyl)phthalazin-1-yl)piperazin-1-yl)pyridin-3-yl)propan-2-ol], where definitive LC-MS/MS identification of both the quinone methide (M1) and GSH conjugate (M2) was achieved [1]. The 2,3-difluorobenzyl substitution pattern of the target compound lacks a para-fluorine and therefore lacks the requisite electronic topology for this ipso-substitution pathway. This constitutes a class-level differentiation: any molecule incorporating the 2,3-difluorobenzyl motif is structurally precluded from this specific metabolic bioactivation route that is accessible to the 2,4-difluorobenzyl isomer.

Drug metabolism Bioactivation Cytochrome P450 Quinone methide GSH trapping

Fluorination-Driven Physicochemical Differentiation: 2,3-Difluorobenzyl vs. Non-Fluorinated Benzyl Analog

Direct comparison of computed physicochemical descriptors between the target compound Boc-(R)-3-amino-2-(2,3-difluorobenzyl)propanoic acid and its non-fluorinated analog Boc-(R)-3-amino-2-benzylpropanoic acid (CAS 262301-38-2) reveals quantifiable differences driven by fluorine substitution. The difluorinated compound exhibits a modestly higher LogP (2.7328 vs. 2.659; ΔLogP = +0.0738), a lower TPSA (75.63 vs. 79.12 Ų; ΔTPSA = -3.49 Ų), and a substantially higher molecular weight (315.31 vs. 279.33 g/mol; ΔMW = +35.98 Da). The LogP increase, while numerically small, corresponds to an approximately 1.19-fold increase in octanol-water partition coefficient—meaningful in the context of membrane permeability and passive absorption, where even small lipophilicity gains can translate into measurable Caco-2 permeability improvements . The TPSA reduction of -3.49 Ų moves the compound closer to the <75 Ų threshold often associated with favorable oral absorption. Additionally, the non-fluorinated analog is reported as a crystalline solid with a defined melting point of 94-102°C, whereas the difluoro compound is supplied without a melting point specification, suggesting altered solid-state properties that may affect handling, formulation, and solubility .

Lipophilicity TPSA Membrane permeability Drug-likeness Physicochemical descriptors

Absolute Stereochemistry at C2: (R)- vs. (S)-Enantiomer — Defined Configuration for Chiral Recognition and Diastereoselective Coupling

The target compound bears a defined (R) absolute configuration at the C2 carbon, as confirmed by its SMILES notation O=C(O)[C@@H](CNC(OC(C)(C)C)=O)CC1=CC=CC(F)=C1F . The (S)-enantiomer (CAS 1260592-48-0) is also commercially available, differing solely in the stereochemical descriptor at C2: O=C(O)[C@H](CNC(OC(C)(C)C)=O)CC1=CC=CC(F)=C1F . While both enantiomers share identical computed global properties (LogP 2.7328, TPSA 75.63, MW 315.31, purity 98%), their biological interactions are fundamentally non-interchangeable. In chiral environments—including enzyme active sites, receptor binding pockets, and during diastereoselective amide bond formation in peptide synthesis—the (R) configuration at the β²-carbon dictates the spatial orientation of both the 2,3-difluorobenzyl side chain and the Boc-protected aminomethyl group. This stereochemical difference is further underscored in the proteasome inhibitor literature, where D-amino acid configuration at the P3 position of epoxyketone-based Plasmodium falciparum proteasome inhibitors, combined with a difluorobenzyl P1 group, was critical for achieving 171-fold selectivity for the parasite β5 subunit over the human constitutive proteasome [1].

Chiral building block Enantiomeric purity Stereochemistry Peptide coupling Diastereoselectivity

2,3-Difluorobenzyl Group as a Metabolic Soft Spot Mitigation Strategy: The Bioisosteric Replacement Rationale

The difluorobenzylic group has been explicitly identified in the medicinal chemistry literature as a metabolically resistant bioisostere for aryl ethers and aryl ketones—functional groups that are intrinsically susceptible to oxidative O-dealkylation and ketone reduction, respectively [1]. This bioisosteric rationale is further supported by the observation that the 2,3-difluorobenzyl substructure imparts increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics to target molecules, making it particularly valuable in drug discovery programs where subtle structural modifications can dramatically influence therapeutic potential [2]. While this advantage is shared across all difluorobenzyl substitution patterns at the class level, the specific selection of the 2,3-difluoro regioisomer combines this general bioisosteric benefit with the ipso-substitution avoidance advantage described in Evidence Item 1—a combination not available from the 2,4-difluoro or 3,4-difluoro regioisomers. The electronic distribution of the 2,3-difluoro pattern (ortho-meta) further distinguishes it from the 2,4-difluoro (ortho-para) and 3,4-difluoro (meta-para) patterns in terms of aryl ring electronics, pKa modulation of proximal functional groups, and potential fluorine-mediated conformational effects.

Bioisosterism Metabolic oxidation Aryl ether replacement Difluorobenzyl Lead optimization

Batch-Level Quality Control Documentation: 98% Purity with Multi-Method Verification (NMR, HPLC, GC)

The target compound is supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided by the vendor Bidepharm . The same purity specification (98%) is reported across all regioisomeric and enantiomeric variants in the same product family, including the (S)-2,3-diF (CAS 1260592-48-0), (R)-2,4-diF (CAS 1260604-61-2), (R)-3,4-diF (CAS 1260596-30-2), and (S)-2,4-diF (CAS 1260606-88-9) . However, the provision of multi-method batch QC—specifically NMR for structural identity confirmation, HPLC for chemical purity assessment, and GC for volatile impurity profiling—provides procurement-grade assurance of chemical identity and purity that exceeds the single-method characterization typical of lower-tier suppliers. The consistency of the QC package across this compound family enables direct lot-to-lot and vendor-to-vendor comparability for procurement decisions.

Quality control Batch traceability Purity specification Analytical characterization Procurement compliance

Highest-Value Application Scenarios for Boc-(R)-3-Amino-2-(2,3-difluorobenzyl)propanoic Acid — Evidence-Anchored Procurement Rationale


Plasmodium Proteasome Inhibitor Development — Building Block for P1-Difluorobenzyl Epoxyketone Warheads

The 2,3-difluorobenzyl group has been explicitly validated as a preferred P1 substituent in epoxyketone-based Plasmodium falciparum proteasome inhibitors, where the best compound achieved low nanomolar in vitro potency against blood-stage parasites with >2,000-fold selectivity over human HepG2 and H460 cells, and 171-fold selectivity for the parasite β5 subunit over the human constitutive proteasome β5 subunit [1]. Incorporation of this specific Boc-protected (R)-β²-amino acid building block enables the stereochemically defined introduction of the 2,3-difluorobenzyl P1 motif into inhibitor scaffolds while maintaining the (R)-configuration critical for target recognition. This application directly leverages both the stereochemical specificity and the metabolic advantage of the 2,3-difluoro substitution pattern.

Metabolically Stabilized Peptide Therapeutics — Bioisosteric Replacement of Oxidation-Labile Aryl Ether Motifs

For peptide or peptidomimetic lead compounds containing aryl ether or aryl ketone groups that exhibit rapid oxidative clearance in hepatocyte or microsomal stability assays, the 2,3-difluorobenzyl moiety serves as a metabolically resistant bioisostere [2]. The target compound provides a ready-to-couple, Boc-protected β²-amino acid building block that directly installs this bioisostere into the peptide backbone. Unlike the 2,4-difluorobenzyl analog, the 2,3-difluoro substitution pattern avoids the para-fluorine ipso-substitution bioactivation pathway identified by Gunduz et al. (2012) [3], making it the preferred regioisomer for programs where reactive metabolite formation is a screening criterion.

Chiral SAR Exploration of Fluorinated β-Amino Acid-Containing Peptides — Stereochemical Probe Libraries

The commercial availability of both (R)- and (S)-enantiomers of the 2,3-difluorobenzyl β²-amino acid building block (CAS 1260606-82-3 and 1260592-48-0, respectively) enables systematic chiral SAR studies where the stereochemical configuration at the β²-carbon is varied while keeping the fluorine substitution pattern constant . This is particularly relevant for programs targeting chiral environments such as proteases, GPCRs, or kinases where the stereochemistry of the β-amino acid residue can dramatically affect binding affinity, as demonstrated by the D-amino acid P3 preference observed in plasmodium proteasome inhibitors [1].

Lead Optimization Programs Requiring Fluorine-Mediated Physicochemical Property Tuning

When lead compound series require incremental increases in lipophilicity (ΔLogP +0.074) and reductions in polar surface area (ΔTPSA -3.49 Ų) to improve membrane permeability or oral absorption, the 2,3-difluorobenzyl building block offers a quantifiable physicochemical advantage over the non-fluorinated benzyl analog . The computed descriptors are internally consistent across vendor measurement platforms, enabling reliable property-based compound design. This application is suited for multiparameter optimization campaigns where LogP, TPSA, and molecular weight are tracked against target product profiles.

Quote Request

Request a Quote for Boc-(r)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.